molecular formula C21H20BrN3O2 B15105706 (4-bromophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone

(4-bromophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone

Cat. No.: B15105706
M. Wt: 426.3 g/mol
InChI Key: XNRZLVFVXQYSNY-UHFFFAOYSA-N
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Description

(4-bromophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone is a complex organic compound that features a bromophenyl group, an indole moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Indole Formation: Synthesis of the indole moiety through Fischer indole synthesis or other methods.

    Piperazine Coupling: Coupling of the indole derivative with piperazine.

    Carbonylation: Introduction of the carbonyl group to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogen exchange or nucleophilic substitution at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(4-bromophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (4-bromophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone
  • (4-fluorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone
  • (4-iodophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone

Uniqueness

The presence of the bromine atom in (4-bromophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming specific interactions with biological targets.

Biological Activity

The compound (4-bromophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₅BrN₂O
  • Molecular Weight : 305.2 g/mol
  • SMILES Notation : O=C(C1=CC=C(Br)C=C1)N(CC2)C3=C2C=CC=C3

This structure indicates the presence of a piperazine ring, which is often associated with various pharmacological activities.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit tyrosinase (TYR), an enzyme involved in melanin biosynthesis, which is crucial for skin pigmentation and has implications in conditions like vitiligo and melanoma .
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which can protect cells from oxidative stress and damage, potentially reducing the risk of various diseases .
  • Cell Viability and Cytotoxicity : In vitro studies have demonstrated that the compound maintains cell viability at concentrations up to 25 μM, indicating low cytotoxicity .

Table 1: Biological Activity Summary

Activity TypeObservationsReference
Tyrosinase InhibitionIC₅₀ = 3.8 μM for related compounds
Antioxidant ActivityExhibits significant antioxidant properties
CytotoxicityNo cytotoxic effects at ≤ 25 μM

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

  • Study on Tyrosinase Inhibitors : A series of derivatives were synthesized and tested against TYR from Agaricus bisporus. The most potent derivative showed an IC₅₀ value significantly lower than previously known inhibitors, indicating promising therapeutic potential for skin disorders related to melanin production .
  • Cellular Assays : The viability assays demonstrated that selected compounds did not exhibit cytotoxicity at concentrations that effectively inhibited TYR activity, suggesting a favorable safety profile for further development in therapeutic applications .

Properties

Molecular Formula

C21H20BrN3O2

Molecular Weight

426.3 g/mol

IUPAC Name

(4-bromophenyl)-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H20BrN3O2/c1-23-18-5-3-2-4-16(18)14-19(23)21(27)25-12-10-24(11-13-25)20(26)15-6-8-17(22)9-7-15/h2-9,14H,10-13H2,1H3

InChI Key

XNRZLVFVXQYSNY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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